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Compound of Interest
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Compound Name: _
(hydroxymethyl)thiazole

Cat. No.: B1358170

An In-Depth Technical Guide to the Functional Groups of 2-Chloro-4-(hydroxymethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic organic compound of significant interest
in synthetic and medicinal chemistry. Its value stems from the distinct and versatile reactivity of
its three primary functional groups: the aromatic thiazole ring, the C2-chloro substituent, and
the C4-hydroxymethyl group. This technical guide provides a comprehensive analysis of these
functional groups, detailing their electronic properties, characteristic reactions, and synthetic
utility. The document includes a summary of physicochemical and spectroscopic data, detailed
experimental protocols for key transformations, and visual diagrams of reaction pathways to
serve as a practical resource for professionals in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Data

Quantitative data for 2-Chloro-4-(hydroxymethyl)thiazole is not extensively published. The
tables below provide known data for the target compound and comparative data from the
closely related structure, 2-Chloro-4-methylthiazole. Spectroscopic data is predicted based on
established principles of NMR and IR spectroscopy for analogous structures.

Table 1: Physicochemical Properties
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Value for 2-Chloro-
4-

Comparative Value

Property . for 2-Chloro-4- Source(s)
(hydroxymethyl)thi .
methylthiazole
azole
Molecular Formula C4H4CINOS CaHaCINS [1]
Molecular Weight 149.60 g/mol 133.60 g/mol [1][2]
] ] Colorless to light
Appearance Typically a solid o [11[3]
yellow liquid
. : . 202.7°C @ 760
Boiling Point Not available [3][4]
mmHg
Density Not available 1.331 g/cm3 [31[4]
Soluble in polar
Solubility organic solvents (e.g.,  Not specified [1]

methanol, chloroform)

Table 2: Predicted Spectroscopic Data for 2-Chloro-4-(hydroxymethyl)thiazole
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Spectroscopy Predicted Data Assighment
1H NMR 0 ~7.3 ppm (s, 1H) H5 (Thiazole ring proton)
0 ~4.7 ppm (s, 2H) -CH:z- (Hydroxymethyl)
0 ~2.5-3.5 ppm (br s, 1H) -OH (Hydroxymethyl)
13C NMR 0 ~155-160 ppm C2 (Thiazole ring, C-Cl)
0 ~150-155 ppm C4 (Thiazole ring, C-CH20H)
0 ~115-120 ppm C5 (Thiazole ring, C-H)
5 ~60-65 ppm -CC;::;? (Hydroxymethyl
IR (Infrared) 3200-3400 cm~t (broad) O-H stretch (Alcohol)
3100 em-t C-H stretch
(Aromatic/Thiazole)
~2900 cm™1 C-H stretch (Aliphatic)
~1500-1550 cm~1 C=N stretch (Thiazole ring)
~1050 cm™1 C-O stretch (Primary alcohol)
~700-800 cm~1 C-Cl stretch
Mass Spec (El) m/z 149/151 (M+) Molecular lon (*CICl
isotopes)
m/z 118 (M* - CH20H) Loss of hydroxymethyl group

Analysis of Functional Groups and Reactivity

The synthetic utility of 2-Chloro-4-(hydroxymethyl)thiazole is defined by the interplay of its
three functional domains.

Figure 1. Key functional groups of 2-Chloro-4-(hydroxymethyl)thiazole.

The Thiazole Ring
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The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen.
This aromaticity provides significant stability to the molecule.[1] The electron distribution in the
ring is not uniform; the nitrogen atom is electron-withdrawing, which makes the C2 carbon atom
electron-deficient. Conversely, the sulfur atom acts as an electron donor, making the C5
position the most electron-rich carbon, and thus the primary site for electrophilic substitution
reactions.[5]

The Chloro Group at C2

The chlorine atom at the C2 position is an excellent leaving group. Its departure is facilitated by
the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the transition
state of a nucleophilic attack.[6] This makes the C2 carbon the principal site for nucleophilic
aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of
nucleophiles such as amines, thiols, and alkoxides.[1][7]

The Hydroxymethyl Group at C4

The -CH20H group is a primary alcohol and exhibits characteristic reactivity.[1] It can be readily
oxidized to form the corresponding aldehyde (4-formylthiazole) or, under stronger conditions,
the carboxylic acid (thiazole-4-carboxylic acid).[8] The hydroxyl group can also undergo
esterification or etherification and can be converted to a halomethyl group, for example, by
reaction with thionyl chloride to yield 2-Chloro-4-(chloromethyl)thiazole, a versatile bifunctional
electrophile.[9] Furthermore, this polar group enhances the molecule's solubility in polar
solvents.[1]

Key Experimental Protocols

The following protocols are representative methods for the key transformations of 2-Chloro-4-
(hydroxymethyl)thiazole, based on established procedures for similar substrates.

Protocol 1: Nucleophilic Substitution with an Amine
(SNAr)

This protocol describes a general procedure for the reaction of 2-Chloro-4-
(hydroxymethyl)thiazole with a primary or secondary amine.
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e Materials: 2-Chloro-4-(hydroxymethyl)thiazole, primary or secondary amine (1.2
equivalents), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium
carbonate (1.5 equivalents), and a polar aprotic solvent like Dimethylformamide (DMF) or
Acetonitrile (MeCN).

e Procedure:

o In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
2-Chloro-4-(hydroxymethyl)thiazole (1.0 equivalent) in the chosen solvent (e.g., DMF, 5-
10 mL per mmol of substrate).

o Add the amine (1.2 eq.) and the base (1.5 eq.) to the solution.

o Heat the reaction mixture with vigorous stirring. The reaction temperature can range from
80 °C to 120 °C, depending on the reactivity of the amine.[7]

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

o Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x
volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0.), filter, and concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield the desired
2-amino-4-(hydroxymethyl)thiazole derivative.[7]

Protocol 2: Oxidation of the Hydroxymethyl Group to an
Aldehyde

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde using a
copper-catalyzed aerobic method, which is a milder alternative to other oxidizing agents.
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e Materials: 2-Chloro-4-(hydroxymethyl)thiazole, Copper(l) chloride (CuCl, 0.05
equivalents), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.1 equivalents), L-Proline (0.1
equivalents), Potassium tert-butoxide (t-BuOK, 0.2 equivalents), and a solvent such as
Dimethyl sulfoxide (DMSO).[10]

e Procedure:

[¢]

To a flask, add 2-Chloro-4-(hydroxymethyl)thiazole (1.0 eq.), CuCl (0.05 eq.), TEMPO
(0.1 eq.), L-Proline (0.1 eq.), and t-BuOK (0.2 eq.).

o Add the solvent (DMSO) and stir the mixture vigorously at room temperature, open to the
air (or under an oxygen balloon).

o Monitor the reaction by TLC until the starting material is consumed.
o Once complete, dilute the reaction with water and extract with ethyl acetate.

o Wash the combined organic extracts with water and brine, dry over anhydrous Na2SOa4,
and concentrate in vacuo.

o Purify the resulting crude aldehyde by silica gel chromatography.

Synthetic and Reaction Workflows

The functional groups of 2-Chloro-4-(hydroxymethyl)thiazole allow for its use in divergent
synthetic pathways.
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Figure 2. Divergent reactivity of 2-Chloro-4-(hydroxymethyl)thiazole.

A common synthetic route to substituted thiazoles is the Hantzsch thiazole synthesis. A
plausible pathway to the target molecule would involve a similar strategy.
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Figure 3. Plausible synthetic workflow for 2-Chloro-4-(hydroxymethyl)thiazole.

Conclusion

2-Chloro-4-(hydroxymethyl)thiazole serves as a potent and versatile building block in organic
synthesis. The distinct reactivity of its chloro, hydroxymethyl, and thiazole ring functionalities
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allows for orthogonal chemical modifications, making it an ideal scaffold for constructing
diverse molecular libraries. A thorough understanding of the properties and reaction
mechanisms detailed in this guide enables researchers to strategically employ this compound
in the development of novel pharmaceuticals and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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